molecular formula C18H17N5O4S2 B2938090 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1021112-26-4

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No. B2938090
CAS RN: 1021112-26-4
M. Wt: 431.49
InChI Key: SSJHKLBIVPWEMW-UHFFFAOYSA-N
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Description

“N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis of similar compounds often involves the reaction of substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

Anticancer Activity

The triazolopyridazine core is known for its potential anticancer properties. The ability to interact with various enzymes and receptors makes it a candidate for targeted cancer therapies. It can be designed to inhibit specific pathways that are overactive in cancer cells, potentially leading to the development of new anticancer drugs .

Antimicrobial and Antifungal Agents

Compounds with a triazole ring have been shown to possess strong antimicrobial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic bacteria and fungi, contributing to the development of new treatments for infectious diseases .

Antiviral Applications

The structural complexity of this compound, particularly the presence of the triazole moiety, may allow it to act against viral infections. By inhibiting viral replication or binding to viral proteins, it could serve as a lead compound for the synthesis of new antiviral medications .

Anti-inflammatory and Analgesic Uses

Triazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This compound could be investigated for its efficacy in reducing inflammation and pain, which could be beneficial in conditions like arthritis or neuropathic pain .

Antidepressant and Anxiolytic Effects

The triazolopyridazine and thiophene components may interact with central nervous system receptors, offering potential applications as antidepressants or anxiolytics. Research could focus on its ability to modulate neurotransmitter systems involved in mood and anxiety disorders .

Antidiabetic Activity

The compound’s interaction with biological systems suggests that it could influence metabolic pathways. It might be studied for its potential to act as an antidiabetic agent, possibly by affecting insulin signaling or glucose metabolism .

Enzyme Inhibition

Due to the versatile binding capability of the triazole ring, this compound could be a potent inhibitor of various enzymes. It could be used in the study of enzyme kinetics and as a tool in the development of enzyme inhibitors for therapeutic use .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a potential future direction .

properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c1-26-14-6-4-13(5-7-14)18-21-20-15-8-9-16(22-23(15)18)27-11-10-19-29(24,25)17-3-2-12-28-17/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJHKLBIVPWEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

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